

commercial suppliers of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Cat. No.: B1524401

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An In-Depth Technical Guide to Sourcing **2-(4-Bromophenyl)-4,7-dichloroquinazoline** for Advanced Research

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of **2-(4-Bromophenyl)-4,7-dichloroquinazoline**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its commercial availability, essential quality control protocols, likely synthetic origins, and safe handling procedures. The objective is to equip scientists with the necessary knowledge to confidently source and utilize this key building block for their research endeavors.

Introduction to 2-(4-Bromophenyl)-4,7-dichloroquinazoline

2-(4-Bromophenyl)-4,7-dichloroquinazoline (CAS No. 405933-94-0) is a substituted quinazoline that serves as a critical intermediate in the synthesis of complex molecular architectures for drug discovery.^{[1][2][3]} The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors for oncology.^{[4][5][6]} The specific substitution pattern of this compound—a 4-bromophenyl group at the 2-position and chlorides at the 4- and 7-positions—offers multiple reactive sites for further chemical modification, making it a versatile precursor for developing targeted therapeutics.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a common strategy in the design of kinase inhibitors. The bromine atom on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse biaryl systems or the introduction of other functional groups.

PART 1: Commercial Sourcing and Supplier Overview

Acquiring high-quality starting materials is the foundation of reproducible and successful research. **2-(4-Bromophenyl)-4,7-dichloroquinazoline** is available from several chemical suppliers who specialize in research chemicals and building blocks. However, purity, availability, and documentation can vary significantly.

Below is a comparative table of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identity.

Supplier	Product Name	CAS Number	Molecular Formula	Notes / Available Data
ChemLyte Solutions (via Echemi)	2-(4-BROMO-PHENYL)-4,7-DICHLORO-QUINAZOLINE	405933-94-0	C ₁₄ H ₇ BrCl ₂ N ₂	Listed as a manufactory, indicating potential for bulk quantities. [1]
Fluorochem	2-(4-Bromo-phenyl)-4,7-dichloro-quinazoline	405933-94-0	C ₁₄ H ₇ BrCl ₂ N ₂	Provides IUPAC name and structural identifiers like InChI and SMILES. [3]
2a biotech	2-(4-BROMOPHENYL)-4,7-DICHLOROQUINAZOLINE	405933-94-0	C ₁₄ H ₇ BrCl ₂ N ₂	Listed as a catalog item for research use. [2]
Pharmacy Research	2-(4-bromophenyl)-4,7-dichloroquinazoline	405933-94-0	C ₁₄ H ₇ BrCl ₂ N ₂	Categorized as an intermediate for research purposes. [7]

Due Diligence in Supplier Selection: Choosing a supplier should not be based on price alone. Key considerations include:

- **Traceability and Documentation:** Reputable suppliers will provide a detailed CoA with analytical data (e.g., ¹H NMR, LC-MS, HPLC purity) for the specific batch being sold.
- **Stated Purity:** For use in sensitive biological assays or multi-step synthesis, a purity of >97% is often required. Verify the analytical method used to determine purity.

- Consistency: Working with established suppliers can offer better batch-to-batch consistency, which is critical for long-term research projects.

PART 2: Quality Control and In-House Verification

Even when sourced from a reputable supplier, it is imperative for research laboratories to perform their own incoming quality control (QC) to validate the identity, purity, and integrity of the material. This self-validating step prevents the costly loss of time and resources that can result from using incorrect or impure starting materials.

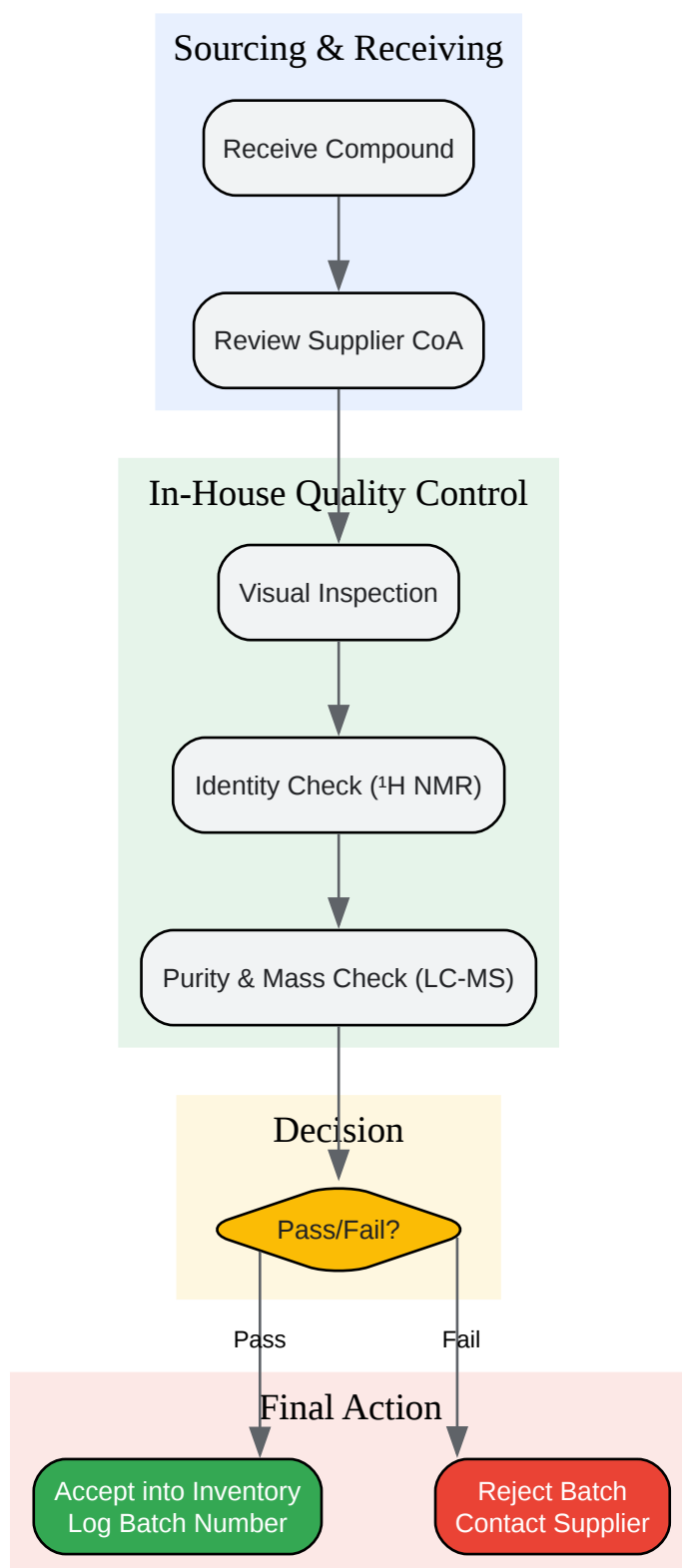
Recommended QC Protocol for Incoming Material

- Documentation Review: Cross-reference the supplier's CoA with the information on the product label. Ensure the CAS number, molecular formula ($C_{14}H_7BrCl_2N_2$), and batch number match.^[1]
- Visual Inspection: The compound should be a solid (likely off-white to yellow) and appear homogenous.
- Solubility Test: Test solubility in common laboratory solvents (e.g., DMSO, DCM, THF). This is useful for planning reaction conditions and for preparing samples for analysis.
- Identity Confirmation (1H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) and acquire a proton NMR spectrum. The spectrum should be consistent with the expected structure, showing characteristic aromatic proton signals. The aromatic region (typically 7.5-8.5 ppm) should show a distinct AA'BB' pattern for the 4-bromophenyl group and signals corresponding to the three protons on the dichloroquinazoline core.
- Purity Assessment (LC-MS): The most effective method for purity assessment is Liquid Chromatography-Mass Spectrometry.
 - LC (HPLC): A high-performance liquid chromatography trace will reveal the presence of impurities. Purity is typically reported as the area percentage of the main peak.
 - MS: The mass spectrometer should show a primary ion cluster corresponding to the molecular weight of the compound (Exact Mass: ~351.92 Da).^[1] The characteristic

isotopic pattern for one bromine and two chlorine atoms (M, M+2, M+4, M+6 peaks) provides definitive confirmation of the elemental composition.

Workflow for Incoming Material QC

The following diagram illustrates a robust workflow for validating a new batch of **2-(4-Bromophenyl)-4,7-dichloroquinazoline**.



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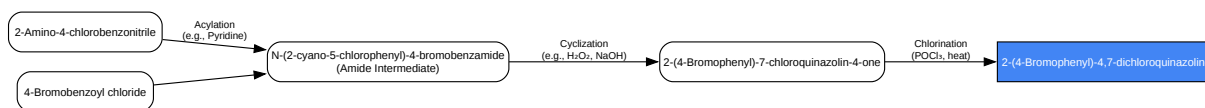
Caption: A typical workflow for the quality control of incoming research chemicals.

PART 3: Synthetic Pathways and Potential Impurities

Understanding the likely synthetic route of **2-(4-Bromophenyl)-4,7-dichloroquinazoline** is crucial for anticipating potential impurities. While specific proprietary methods may vary, the synthesis of substituted quinazolines generally follows established organic chemistry principles. A plausible route involves the condensation of a 2-aminobenzonitrile derivative with an acyl chloride, followed by cyclization and subsequent chlorination.

A common method for preparing 4-chloroquinazolines involves the treatment of the corresponding quinazolin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).^{[8][9]}

Plausible Synthetic Route



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Caption: A plausible synthetic pathway for **2-(4-Bromophenyl)-4,7-dichloroquinazoline**.

Potential Process-Related Impurities:

- Starting Materials: Unreacted 2-amino-4-chlorobenzonitrile or 4-bromobenzoyl chloride.
- Precursor: Incomplete chlorination can leave residual 2-(4-Bromophenyl)-7-chloroquinazolin-4-one (the "-one" precursor). This is a common impurity and can be detected by LC-MS.
- Hydrolysis Product: The 4-chloro position is reactive and can hydrolyze back to the quinazolin-4-one if exposed to moisture, especially under basic or acidic conditions.
- Regioisomers: If the initial starting materials are not isomerically pure, other isomers, such as 2-(4-Bromophenyl)-4,6-dichloroquinazoline (CAS 405933-98-4), could be present.^{[10][11]}

PART 4: Safe Handling and Storage

As with any halogenated aromatic compound, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar chemicals provides a strong basis for safe handling.

Hazard Identification:

- Compounds of this class are often associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[\[12\]](#)[\[13\]](#)
- Harmful if swallowed, in contact with skin, or if inhaled.[\[13\]](#)

Recommended Handling Procedures:

- Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[\[12\]](#)[\[14\]](#)
- Handling: Avoid generating dust. Use appropriate tools for transferring the solid.[\[1\]](#) Wash hands thoroughly after handling.

Storage Conditions:

- Container: Store in a tightly sealed container to prevent moisture ingress and degradation.[\[1\]](#)[\[12\]](#)
- Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[12\]](#)
- Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life.

Conclusion

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. A successful research outcome depends not only on innovative synthetic design but also on the quality of the starting materials. By performing careful supplier evaluation, implementing a rigorous in-house QC protocol, understanding potential impurities, and adhering to strict safety procedures, scientists can confidently and effectively utilize this compound to advance their scientific goals.

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